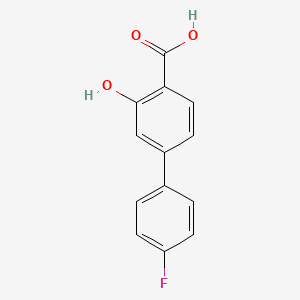

4-(4-Fluorophenyl)-2-hydroxybenzoic acid

描述

4-(4-Fluorophenyl)-2-hydroxybenzoic acid is an aromatic compound featuring a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the benzoic acid structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-2-hydroxybenzoic acid typically involves the introduction of a fluorine atom into the phenyl ring followed by the formation of the benzoic acid structure. One common method is the electrophilic aromatic substitution reaction where fluorobenzene is reacted with salicylic acid under specific conditions to introduce the fluorine atom at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using fluorobenzene and salicylic acid. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

化学反应分析

Types of Reactions: 4-(4-Fluorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

Oxidation: Formation of 4-(4-Fluorophenyl)-2-ketobenzoic acid.

Reduction: Formation of 4-(4-Fluorophenyl)-2-hydroxybenzyl alcohol.

Substitution: Formation of 4-(4-Aminophenyl)-2-hydroxybenzoic acid or 4-(4-Thiophenyl)-2-hydroxybenzoic acid.

科学研究应用

Chemistry

- Building Block for Synthesis:

- 4-(4-Fluorophenyl)-2-hydroxybenzoic acid serves as an essential intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Example Reactions:

- Oxidation can yield 4-(4-Fluorophenyl)-2-ketobenzoic acid .

- Reduction can produce 4-(4-Fluorophenyl)-2-hydroxybenzyl alcohol .

- Substitution can lead to derivatives like 4-(4-Aminophenyl)-2-hydroxybenzoic acid .

Biology

-

Biochemical Interactions:

- The compound has been shown to interact with Bcl-2, a protein that regulates apoptosis (cell death). Its binding affinity (K_D value of 400 μM) indicates potential modulation of apoptotic pathways, which may have implications for cancer research .

- Studies suggest that it can influence cellular signaling pathways and gene expression, leading to alterations in cellular metabolism and survival .

- Antimicrobial and Anti-inflammatory Properties:

Medicine

- Drug Development:

- Case Studies:

Industry

- Specialty Chemicals Production:

Summary Table of Applications

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Building block for complex synthesis | Oxidation to ketones, reduction to alcohols |

| Biology | Modulation of apoptosis via Bcl-2 interaction | Potential cancer therapeutic |

| Medicine | Drug development for enzyme inhibitors | Studies on anti-inflammatory effects |

| Industry | Production of specialty chemicals | Agrochemical intermediates |

作用机制

The mechanism of action of 4-(4-Fluorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological effect.

相似化合物的比较

- 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

- 4-(4-Bromophenyl)-2-hydroxybenzoic acid

- 4-(4-Methylphenyl)-2-hydroxybenzoic acid

Comparison: 4-(4-Fluorophenyl)-2-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size allow for stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.

生物活性

Overview

4-(4-Fluorophenyl)-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention due to its potential biological activities. This compound features a fluorine atom on the para position of the phenyl ring and a hydroxyl group adjacent to the carboxylic acid moiety, which may influence its interaction with biological targets.

The primary mechanism of action for this compound involves its binding affinity to the Bcl-2 protein, which plays a critical role in regulating apoptosis (programmed cell death). The dissociation constant () for this interaction is approximately 400 μM, indicating a moderate affinity that could potentially modulate cell survival pathways.

This compound exhibits diverse biochemical properties:

- Enzyme Interactions : It has been shown to interact with various enzymes, influencing metabolic pathways and cellular processes.

- Cellular Effects : The compound can affect gene expression and cellular metabolism, particularly through its binding to Bcl-2, which may alter apoptotic signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related hydroxybenzoic acid derivatives. For instance, 2,4-dihydroxybenzoic acid has demonstrated significant antimicrobial activity against various pathogens, suggesting that similar compounds may exhibit comparable effects. The minimum inhibitory concentration (MIC) values for these compounds against Gram-positive and Gram-negative bacteria have been reported as low as 2 mg/mL .

Antiproliferative Effects

The antiproliferative potential of hydroxybenzoic acid derivatives has also been investigated. In vitro studies indicated that certain derivatives showed cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell viability. For example, 2,4-dihydroxybenzoic acid exhibited an IC50 of 4.77 mM against MDA-MB-231 breast cancer cells .

Case Studies

- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that this compound could inhibit cell proliferation in a dose-dependent manner. Specific studies revealed that lower concentrations led to selective binding to Bcl-2, enhancing apoptosis in treated cells.

- Animal Models : Preliminary animal studies have shown that the compound's effects are also dose-dependent in vivo. At therapeutic doses, it exhibited beneficial effects in models of cancer and inflammation, warranting further investigation into its therapeutic potential.

Data Tables

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Fluorophenyl)-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via Ullmann coupling, where 2-bromo-4-fluorobenzoic acid reacts with phenylamine in the presence of a copper catalyst. Key parameters include:

- Catalyst loading : 5–10 mol% CuI for efficient coupling .

- Solvent system : Dimethylformamide (DMF) or toluene at 110–120°C for 24–48 hours .

- Base : KCO to deprotonate intermediates and drive the reaction .

Yield optimization requires careful control of stoichiometry (1:1.2 ratio of aryl halide to phenylamine) and inert atmosphere to prevent oxidation byproducts. Post-synthesis purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) reveals:

- Hydrogen bonding : Carboxylic acid groups form A-B dimers via O–H···O interactions (bond length: 1.82 Å) .

- Weak interactions : C–H···F contacts (2.41–2.56 Å) contribute to 3D packing .

- Crystal system : Triclinic, space group , with .

Refinement parameters (e.g., , ) ensure accuracy .

Q. What analytical techniques are critical for characterizing purity and functional groups in this compound?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to quantify impurities (<2%) .

- NMR : NMR in DMSO-d shows distinct peaks for the fluorophenyl ring (δ 7.2–7.8 ppm) and hydroxyl protons (δ 10.5 ppm) .

- FTIR : Confirm carboxylic acid (O–H stretch: 2500–3300 cm), C=O (1680 cm), and C–F (1220 cm) .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and controlled during crystallization?

Polymorphism is influenced by:

- Solvent polarity : Ethanol yields Form I (needle-like crystals), while acetone produces Form II (plate-like) due to varying hydrogen-bond networks .

- Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions enhances Form I stability .

- PXRD : Compare experimental patterns with simulated data (e.g., Mercury software) to identify polymorphs .

Q. What computational methods validate experimental spectroscopic data and predict reactivity?

- DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and predicts IR/NMR spectra. Compare with experimental data to resolve discrepancies (e.g., downfield shifts due to fluorine’s electronegativity) .

- Molecular docking : Assess interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Fluorine’s hydrophobic and electrostatic effects enhance binding affinity .

Q. How do conflicting crystallographic data for related fluorophenyl derivatives inform refinement protocols?

Discrepancies in bond angles (e.g., C–C–F vs. C–F–C) may arise from:

属性

IUPAC Name |

4-(4-fluorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNXBABSGDSDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673455 | |

| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-84-4 | |

| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。